molecular formula C6H7IN2 B13899689 5-Iodo-2,3-dimethylpyrazine

5-Iodo-2,3-dimethylpyrazine

Cat. No.: B13899689
M. Wt: 234.04 g/mol
InChI Key: VDNXDZAPVAZJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2,3-dimethylpyrazine is a halogen-substituted pyrazine derivative characterized by an iodine atom at the 5-position and methyl groups at the 2- and 3-positions.

Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

5-iodo-2,3-dimethylpyrazine

InChI

InChI=1S/C6H7IN2/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3

InChI Key

VDNXDZAPVAZJAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,3-dimethylpyrazine typically involves the iodination of 2,3-dimethylpyrazine. One common method is the electrophilic substitution reaction where iodine is introduced to the pyrazine ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a controlled temperature to ensure the selective iodination at the 5th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to maximize yield and purity. The process includes steps like purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2,3-dimethylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2,3-dimethylpyrazine, while coupling reactions can produce various substituted pyrazines .

Scientific Research Applications

5-Iodo-2,3-dimethylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2,3-dimethylpyrazine involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Differences

Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms. Substitutions at the 2-, 3-, 5-, and 6-positions significantly influence their properties. Below is a comparative analysis of key pyrazine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
5-Iodo-2,3-dimethylpyrazine 5-I, 2-Me, 3-Me C₆H₇IN₂ 234.04 (calc.) Likely used in cross-coupling reactions (e.g., Sonogashira); potential medicinal chemistry applications. Limited aroma data.
5-Ethyl-2,3-dimethylpyrazine 5-Et, 2-Me, 3-Me C₈H₁₂N₂ 136.20 Key aroma compound in roasted meats (OAVs: 291–517); contributes to smoky, roasty notes. FEMA 4434, JECFA-approved.
5-Methyl-2,3-diethylpyrazine 5-Me, 2-Et, 3-Et C₉H₁₄N₂ 150.22 High OAVs (930–1,819) in roasted mutton; dominant contributor to burnt, nutty aromas.
2,3-Diethyl-5-methylpyrazine 2-Et, 3-Et, 5-Me C₉H₁₄N₂ 150.22 Correlated with "burnt" aroma in sunflower seed oils; used in flavor formulations.
2,3-Dimethyl-5-isopropylpyrazine 2-Me, 3-Me, 5-iPr C₉H₁₄N₂ 150.22 Structural isomer; studied for retention behavior in GC analysis.

Aroma and Flavor Contributions

Alkyl-substituted pyrazines are critical to food aroma profiles. For example:

  • 5-Ethyl-2,3-dimethylpyrazine is a biomarker in roasted mutton, smoked duck, and sunflower seed oil, with OAVs exceeding 290 due to low odor thresholds .
  • 5-Methyl-2,3-diethylpyrazine exhibits the highest OAVs (up to 1,819) in mutton, attributed to its synergistic interaction with lipids during roasting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.